3-Cyclopropylpyrrolidin-3-ol
Description
3-Cyclopropylpyrrolidin-3-ol (CAS: 1493020-19-1) is a pyrrolidine derivative characterized by a cyclopropyl substituent and a hydroxyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol (). The compound’s bicyclic structure (pyrrolidine fused with cyclopropane) confers unique steric and electronic properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
3-cyclopropylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7(6-1-2-6)3-4-8-5-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDGQWSGGBMWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493020-19-1 | |
| Record name | 3-cyclopropylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrrolidin-3-ol typically involves the following steps:
Cyclopropylation of Pyrrolidine: The initial step involves the introduction of a cyclopropyl group to the pyrrolidine ring. This can be achieved through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst like rhodium or copper.
Hydroxylation: The next step is the introduction of a hydroxyl group at the third position of the pyrrolidine ring. This can be done through a hydroxylation reaction using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopropylpyrrolidin-3-ol may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing heterogeneous catalysts to facilitate the cyclopropylation and hydroxylation steps under milder conditions and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form a cyclopropylpyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: Cyclopropylpyrrolidin-3-one.
Reduction: Cyclopropylpyrrolidine.
Substitution: Cyclopropylpyrrolidin-3-yl chloride.
Scientific Research Applications
3-Cyclopropylpyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)
- Structural Differences : Replaces the hydroxyl group with an amine (-NH₂) at the 3-position.
- Molecular Formula : C₇H₁₄N₂; Molecular Weight : 126.20 g/mol (vs. 127.18 g/mol for the target compound) ().
- Functional Group Impact: The amine group increases basicity (pKa ~10–11) compared to the hydroxyl group (pKa ~15–16), altering solubility and reactivity. Potential for hydrogen bonding differs: amine forms stronger ionic interactions, while hydroxyl engages in polar interactions.
- Safety Profile : 1-Cyclopropylpyrrolidin-3-amine requires stringent safety measures (e.g., skin/eye rinsing, artificial respiration if inhaled) due to its reactivity ().
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structural Differences: Adds a 4-fluorophenyl group and methylaminoethyl chain to the pyrrolidin-3-ol core ().
- Stereochemistry (S,S configuration) may influence binding to chiral targets, such as neurotransmitter receptors.
- Molecular Complexity : Higher molecular weight (~280 g/mol ) compared to 3-Cyclopropylpyrrolidin-3-ol, which may affect pharmacokinetics.
6-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1128-75-2)
- Structural Differences : Features a pyridine ring instead of pyrrolidine, with a cyclopropylmethoxy substituent ().
- Electronic Properties :
- Pyridine’s aromatic nitrogen reduces basicity (pKa ~1–2) compared to pyrrolidine (pKa ~11).
- The hydroxyl group at the 3-position on pyridine may participate in tautomerism, unlike the fixed hydroxyl in pyrrolidin-3-ol.
- Applications : Used in agrochemicals and pharmaceuticals due to its stability and moderate polarity ().
Data Table: Key Properties of 3-Cyclopropylpyrrolidin-3-ol and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring System |
|---|---|---|---|---|---|
| 3-Cyclopropylpyrrolidin-3-ol | 1493020-19-1 | C₇H₁₃NO | 127.18 | Hydroxyl, Cyclopropane | Pyrrolidine |
| 1-Cyclopropylpyrrolidin-3-amine | 936221-78-2 | C₇H₁₄N₂ | 126.20 | Amine, Cyclopropane | Pyrrolidine |
| (S)-1-((S)-2-(4-Fluorophenyl)-... | - | ~C₁₄H₂₀FN₂O | ~280.33 | Hydroxyl, Fluorophenyl, Amine | Pyrrolidine |
| 6-(Cyclopropylmethoxy)pyridin-3-ol | 1128-75-2 | C₉H₁₁NO₂ | 165.19 | Hydroxyl, Cyclopropylmethoxy | Pyridine |
Research Findings and Implications
- Synthetic Challenges : Introducing cyclopropyl groups requires specialized methods (e.g., Simmons-Smith reaction) due to ring strain, which may limit scalability ().
- Biological Activity : Pyrrolidin-3-ol derivatives often target GABA receptors or kinases, whereas pyridine analogues are common in antimicrobial agents ().
- Solubility : The hydroxyl group in 3-Cyclopropylpyrrolidin-3-ol enhances water solubility compared to its amine counterpart, favoring aqueous formulations ().
Biological Activity
3-Cyclopropylpyrrolidin-3-ol is a compound that has garnered interest in medicinal chemistry and biological studies due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanism of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-Cyclopropylpyrrolidin-3-ol is characterized by a pyrrolidine ring with a cyclopropyl group at the 3-position and a hydroxyl group, which contributes to its reactivity and biological interactions. The molecular formula is CHNO, with a molecular weight of approximately 155.20 g/mol.
The biological activity of 3-Cyclopropylpyrrolidin-3-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl group enhances hydrophobic interactions, potentially increasing binding affinity. This interaction can modulate the activity of target proteins, leading to various biological effects, such as:
- Enzyme Modulation: Acting as an inhibitor or substrate in enzymatic reactions.
- Receptor Binding: Influencing receptor activity, particularly in neurological pathways.
Medicinal Chemistry
3-Cyclopropylpyrrolidin-3-ol serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural properties make it a valuable building block for developing novel therapeutics aimed at conditions like anxiety and depression.
Organic Synthesis
The compound is utilized in organic chemistry for synthesizing more complex molecules. Its unique structure allows for the exploration of structure-activity relationships (SAR), leading to the development of derivatives with enhanced biological properties.
Biological Studies
Research has demonstrated that 3-Cyclopropylpyrrolidin-3-ol can be employed in studies examining enzyme interactions and receptor binding. Such studies are crucial for understanding metabolic pathways and drug design strategies.
Research Findings
Several studies have investigated the biological activities associated with 3-Cyclopropylpyrrolidin-3-ol:
- In Vitro Studies: Experiments have shown that this compound exhibits significant inhibition of specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating mood disorders.
- Receptor Interaction Studies: Binding assays have indicated that 3-Cyclopropylpyrrolidin-3-ol interacts with neurotransmitter receptors, which may contribute to its psychoactive effects.
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of 3-Cyclopropylpyrrolidin-3-ol on anxiety-related behaviors in animal models. Results indicated that administration of the compound led to a significant reduction in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications for anxiety disorders.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of monoamine oxidase (MAO) by 3-Cyclopropylpyrrolidin-3-ol. The compound demonstrated dose-dependent inhibition, highlighting its potential role in modulating neurotransmitter levels in the brain.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) | |
| Receptor Binding | Interacts with neurotransmitter receptors | |
| Neuropharmacological Effects | Reduces anxiety-like behaviors in animal models | |
| Synthetic Intermediate | Used in developing drugs for neurological disorders |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
